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Compound of Interest

Compound Name: 4-Hydroxyantipyrine-D3

Cat. No.: B13842875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxyantipyrine-D3, focusing on its

core properties and principal application in research. It details the metabolic origin of its non-

labeled analogue, its crucial role as an internal standard in quantitative bioanalysis, and the

experimental protocols for its use.

Introduction: Understanding 4-Hydroxyantipyrine
and its Deuterated Analog
4-Hydroxyantipyrine is a major human metabolite of Antipyrine, a compound widely used as a

probe drug to investigate the activity of drug-metabolizing enzymes, particularly the

Cytochrome P450 (CYP) system.[1][2][3] The rate of formation of 4-Hydroxyantipyrine provides

valuable insights into the oxidative capacity of specific CYP isoforms, primarily CYP3A4 and, to

a lesser extent, CYP1A2.[1]

4-Hydroxyantipyrine-D3 is the stable isotope-labeled (deuterated) form of 4-

Hydroxyantipyrine. In research, its primary and critical function is to serve as an ideal internal

standard for the quantification of 4-Hydroxyantipyrine in biological matrices (e.g., plasma, urine)

using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[4][5] Its utility stems from the fact that it is chemically identical to

the analyte of interest but has a different mass, allowing for precise and accurate quantification

by correcting for variations during sample preparation and analysis.
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Chemical and Physical Properties
The fundamental properties of 4-Hydroxyantipyrine and its deuterated form are summarized

below. The key difference is the increased molecular weight of the D3 variant due to the

replacement of three hydrogen atoms with deuterium.

Property 4-Hydroxyantipyrine 4-Hydroxyantipyrine-D3

Molecular Formula C₁₁H₁₂N₂O₂[2][6] C₁₁H₉D₃N₂O₂

Molecular Weight 204.23 g/mol [7] ~207.25 g/mol

CAS Number 1672-63-5[2][6][7] Not broadly available

Appearance Off-White to Beige Solid[7][8] Not specified, assumed similar

Melting Point 184-186 °C[7][8] Not specified, assumed similar

Synonyms
4-Hydroxyphenazone, NSC

174055[2][8][9]

4-Hydroxyantipyrine-(methyl-

D3)

Metabolic Pathway of Antipyrine
To understand the importance of quantifying 4-Hydroxyantipyrine, it is essential to understand

its origin within the metabolic pathway of its parent drug, Antipyrine. Antipyrine is metabolized

by multiple CYP enzymes into several primary metabolites. The relative amounts of these

metabolites excreted in urine can indicate the activity of different CYP subfamilies.[1][10]

The formation of 4-Hydroxyantipyrine is a key pathway, predominantly mediated by the

CYP3A4 and CYP1A2 enzymes.[1]
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Caption: Metabolic conversion of Antipyrine to its primary metabolites.

Quantitative Data in Research
The disposition of Antipyrine metabolites has been quantified in numerous studies. The data

highlights the significance of 4-Hydroxyantipyrine as a major product of metabolism.

Table 1: Urinary Excretion of Antipyrine Metabolites in Humans (% of Dose)
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Metabolite
Dose: 500 mg (52h urine)
[11]

Dose: 10 mg/kg (Non-
Smokers)[12]

Unchanged Antipyrine 3.3 ± 1.2% -

4-Hydroxyantipyrine 28.5 ± 2.2% -

Norantipyrine 16.5 ± 6.0% -

3-Hydroxymethylantipyrine 35.1 ± 7.2% 14.2 ± 1.9%

3-Carboxyantipyrine 3.3 ± 0.8% -

Table 2: Enzyme Kinetics of Antipyrine Biotransformation in Human Liver Microsomes[1]

Metabolite Formation Vmax (nmol/mg⁻¹/min⁻¹) Km (mmol/L)

4-Hydroxyantipyrine 1.54 ± 0.08 39.6 ± 2.5

Norantipyrine 0.91 ± 0.04 19.0 ± 0.8

Primary Use: Bioanalytical Workflow with Internal
Standard
4-Hydroxyantipyrine-D3 is indispensable as an internal standard (IS) in quantitative assays. It

is added at a known concentration to both calibration standards and unknown samples at the

beginning of the workflow. Because the IS and the analyte behave almost identically during

extraction, chromatography, and ionization, the ratio of the analyte's mass spectrometer signal

to the IS's signal provides a highly reliable measure of the analyte's concentration.
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1. Sample Collection
(Plasma, Urine, etc.)

2. Addition of Internal Standard
(4-Hydroxyantipyrine-D3)

3. Sample Preparation
(e.g., Protein Precipitation, SPE)

4. LC Separation
(Analyte and IS co-elute)

5. MS/MS Detection
(Selective Reaction Monitoring)

6. Data Processing

Calculate Peak Area Ratio
(Analyte / IS)

Quantification via
Calibration Curve

Final Concentration
of 4-Hydroxyantipyrine
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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
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Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of 4-

Hydroxyantipyrine in human urine using 4-Hydroxyantipyrine-D3 as an internal standard. This

protocol is a composite based on common bioanalytical methods.[13][14][15][16]

A. Sample Preparation (Protein Precipitation & Dilution)

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.

Add 20 µL of internal standard working solution (e.g., 4-Hydroxyantipyrine-D3 at 1 µg/mL in

methanol) and vortex briefly.

Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

[16]

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 98%

Water/2% Acetonitrile with 0.1% Formic Acid).

Transfer the reconstituted sample to an autosampler vial for injection.

B. Chromatographic and Mass Spectrometric Conditions
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Parameter Condition

LC System UPLC or HPLC system

Column
C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
Start at 2% B, ramp to 75% B over 4 min, hold,

and re-equilibrate[16]

Flow Rate 0.4 mL/min

Injection Volume 10 µL

Column Temp 40 °C

MS System Triple Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization, Positive (ESI+)

Scan Type Multiple Reaction Monitoring (MRM)

4-Hydroxyantipyrine
Q1: 205.1 m/z -> Q3: 163.1 m/z (example

transition)

4-Hydroxyantipyrine-D3
Q1: 208.1 m/z -> Q3: 166.1 m/z (example

transition)

Note: Specific MRM transitions and collision energies must be optimized for the instrument in

use.

Conclusion
4-Hydroxyantipyrine-D3 is a specialized but essential tool in the field of drug metabolism and

pharmacokinetics. While not a therapeutic agent itself, its role as a stable isotope-labeled

internal standard is fundamental to the accurate and precise quantification of 4-

Hydroxyantipyrine. This enables researchers to reliably study the activity of key drug-

metabolizing enzymes like CYP3A4, facilitating a deeper understanding of drug-drug
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interactions, individual metabolic capacities, and the effects of disease states on drug

disposition. Its use exemplifies the sophisticated analytical techniques required in modern drug

development and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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